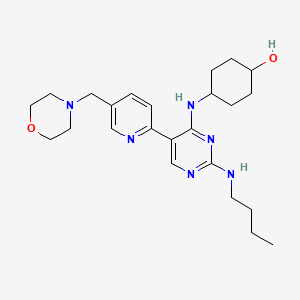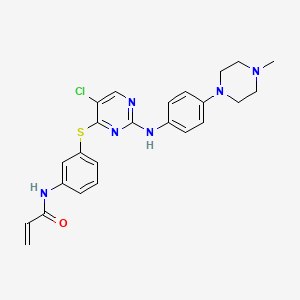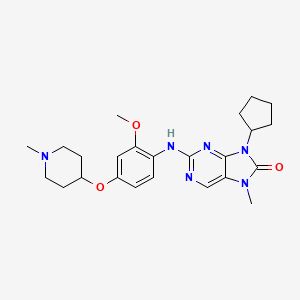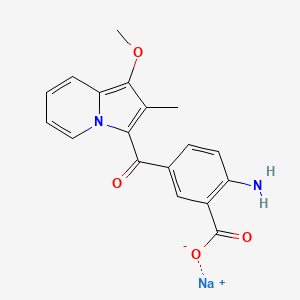
卡巴克罗明钠磺酸盐
描述
卡巴脒钠磺酸盐是一种止血剂,通过促进血液凝固来防止开放性伤口失血。它是肾上腺素的氧化产物,可增强微循环的张力。 该化合物用于治疗出血,特别是毛细血管脆性引起的出血 .
科学研究应用
卡巴脒钠磺酸盐在科学研究中具有多种应用:
化学: 用作各种化学反应和涉及氧化和还原过程的研究中的试剂。
生物学: 研究其对细胞过程和与生物分子的相互作用的影响。
医学: 主要用作止血剂,以控制手术和非手术环境中的出血 它已被研究用于治疗遗传性出血性毛细血管扩张症 (HHT) 等疾病,以及减少手术中的失血
工业: 用于生产药品和其他医疗产品。
作用机制
卡巴脒钠磺酸盐通过促进血小板聚集并形成血小板栓来阻止开放性伤口的血流,从而发挥其止血作用。它与血小板表面的 α-肾上腺素受体相互作用,启动 PLC IP3/DAG 通路,从而提高细胞内钙浓度。 这会导致 PLA2 的激活以及像血栓烷 A2 这样的内过氧化物的合成,这些物质进一步促进血小板聚集和粘附 .
类似化合物:
肾上腺素红: 卡巴脒钠磺酸盐的母体化合物。
氨甲环酸: 另一种止血剂,用于减少手术中的失血.
曲克芦丁: 通常与卡巴脒钠磺酸盐联合使用,以增强止血作用.
独特性: 卡巴脒钠磺酸盐由于其涉及 α-肾上腺素受体和增强微循环张力的特定作用机制而具有独特性。 与其他一些止血剂不同,它不会显着影响血压或心率,使其成为患有心血管疾病患者的更安全选择 .
准备方法
合成路线和反应条件: 卡巴脒钠磺酸盐的制备涉及多个步骤:
原料溶解和反应: 将纯化水、卡巴脒、亚硫酸氢钠和抗坏血酸放入反应釜中。在搅拌下加热混合物,直至所有固体物质溶解。
脱色和分离: 在反应溶液中加入脱色剂,并将混合物在恒定温度下搅拌。脱色后进行离心过滤,并用纯化水洗涤残渣。
工业生产方法: 卡巴脒钠磺酸盐的工业生产遵循类似的步骤,但规模更大。 该过程涉及对反应条件的精确控制,包括温度、pH 值和试剂浓度,以确保最终产品的高产率和纯度 .
反应类型:
氧化: 卡巴脒钠磺酸盐是肾上腺素的氧化产物,表明其参与氧化反应.
取代: 该化合物可以参与取代反应,特别是涉及其官能团的反应。
常用试剂和条件:
氧化剂: 用于从肾上腺素开始的初始合成中。
还原剂: 可能会用于进一步的化学修饰。
碱性物质: 用于结晶过程中调节 pH 值.
主要产品:
- 主要产品是卡巴脒钠磺酸盐本身,通过进一步的化学修饰形成潜在的衍生物。
相似化合物的比较
Adrenochrome: The parent compound from which carbazochrome sodium sulfonate is derived.
Tranexamic Acid: Another hemostatic agent used to reduce blood loss in surgeries.
Troxerutin: Often used in combination with carbazochrome sodium sulfonate for enhanced hemostatic effects.
Uniqueness: Carbazochrome sodium sulfonate is unique due to its specific mechanism of action involving α-adrenoreceptors and its ability to enhance microcirculatory tone. Unlike some other hemostatic agents, it does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .
属性
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of carbazochrome sodium sulfonate?
A3: The molecular formula of CSS is C10H11N4NaO5S, and its molecular weight is 334.28 g/mol. [, ]
Q2: Is there spectroscopic data available for carbazochrome sodium sulfonate?
A4: Yes, several studies utilized ultraviolet-visible (UV-Vis) spectrophotometry to quantify CSS in pharmaceutical formulations. The maximum absorbance wavelength (λmax) for CSS is typically observed at 363 nm. [, ]
Q3: What is known about the stability of carbazochrome sodium sulfonate?
A5: CSS is known to be sensitive to light, heat, and pH changes. [] Studies have shown significant degradation of CSS in solutions with a pH outside the range of 4.5-6.5. [] This sensitivity necessitates careful formulation and storage conditions to maintain its stability and efficacy.
Q4: What are the common excipients used in carbazochrome sodium sulfonate formulations?
A6: Mannitol is frequently used as a bulking agent in lyophilized powder formulations of CSS. [, ] Other common excipients include lactose, poloxamer 188, glutathione, and disodium edetate. [] These excipients are carefully selected to improve solubility, stability, and prevent degradation.
Q5: Are there strategies to enhance the stability of carbazochrome sodium sulfonate formulations?
A8: Yes, adding antioxidants like thiourea or sodium formaldehyde sulfoxylate can improve CSS stability in lyophilized powder injections. [] Additionally, using appropriate packaging that protects from light and moisture can significantly contribute to maintaining long-term stability.
Q6: What analytical techniques are commonly employed to quantify carbazochrome sodium sulfonate?
A12: High-performance liquid chromatography (HPLC) is widely used to determine CSS content in pharmaceutical formulations and biological samples. Different detection methods, such as UV-Vis and mass spectrometry (MS), are employed depending on the required sensitivity and selectivity. [, , ]
Q7: How is the quality of carbazochrome sodium sulfonate ensured during manufacturing?
A13: Stringent quality control measures are crucial throughout the manufacturing process. This includes monitoring the purity of raw materials, optimizing manufacturing parameters (e.g., pH, temperature), and conducting rigorous testing of the final product to ensure it meets predefined quality standards. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)


![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)





